2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronate esters, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. The boron atom is linked to a phenyl ring substituted at the 4-position with a (4-chlorobenzyl)oxy group and at the 3,5-positions with methyl groups. The 4-chlorobenzyloxy substituent introduces electron-withdrawing effects, while the 3,5-dimethyl groups contribute steric bulk and mild electron donation. Such structural features are critical in Suzuki-Miyaura cross-coupling reactions, where boronate esters act as key intermediates in pharmaceutical and materials science applications .
- Borylation of pre-functionalized aryl halides or triflates using palladium catalysts.
- Etherification of phenolic intermediates with chlorobenzyl halides under basic conditions .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BClO3/c1-14-11-17(22-25-20(3,4)21(5,6)26-22)12-15(2)19(14)24-13-16-7-9-18(23)10-8-16/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUAMSXTLWUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C21H26BClO3
- Molecular Weight : 372.69 g/mol
- CAS Number : 2828443-98-5
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. Boron compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.
Anticancer Properties
Research indicates that boron-containing compounds can exhibit anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance:
- Study Findings : A study demonstrated that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:
- Inhibition of Pathogens : The compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent .
Data Table: Summary of Biological Activities
Case Studies
-
Breast Cancer Study :
- Objective : To evaluate the anticancer effects of the compound on MCF-7 breast cancer cells.
- Methodology : The cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assay.
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against clinical isolates.
- Methodology : Disc diffusion method was employed to evaluate the effectiveness against S. aureus and E. coli.
- Results : Zones of inhibition were recorded, indicating strong antimicrobial activity compared to standard antibiotics.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Organic Synthesis | Serves as a versatile building block for synthesizing complex organic molecules in pharmaceutical research. |
| Cross-Coupling Reactions | Employed in palladium-catalyzed reactions to form carbon-carbon bonds essential for drug development. |
| Bioconjugation | Utilized in attaching biomolecules to surfaces or other molecules, enhancing drug delivery systems. |
| Polymer Chemistry | Modifies polymers to improve properties for coatings and adhesives, enhancing performance and durability. |
Organic Synthesis
The compound is a crucial reagent in organic chemistry. It facilitates the synthesis of various complex molecules by acting as a building block. Its versatility is particularly beneficial in developing new pharmaceuticals where precise molecular structures are necessary for efficacy.
Cross-Coupling Reactions
In the realm of synthetic organic chemistry, the compound is utilized in palladium-catalyzed cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds which are fundamental in constructing larger and more complex molecular frameworks necessary for drug candidates and advanced materials .
Bioconjugation
The unique reactivity of 2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows it to be used in bioconjugation processes. This application involves attaching biomolecules such as proteins or nucleic acids to surfaces or other molecules. This capability enhances drug delivery systems by improving targeting and efficacy .
Polymer Chemistry
In polymer chemistry, this compound is employed to modify existing polymers or create new polymeric materials with enhanced properties. This includes applications in coatings and adhesives where improved performance characteristics such as adhesion strength and durability are required .
Case Study 1: Pharmaceutical Development
A study demonstrated the use of this compound in synthesizing novel drug candidates targeting specific biological pathways. The ability to modify the compound's structure allowed researchers to optimize pharmacokinetic properties leading to improved bioavailability and efficacy of the drug candidates developed.
Case Study 2: Material Science Innovations
Research highlighted the application of this compound in developing advanced polymeric materials that exhibit superior mechanical properties and thermal stability compared to traditional materials. These innovations have potential applications in aerospace and automotive industries where material performance is critical.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis categorizes structurally related dioxaborolane derivatives based on substituent effects, physical properties, and applications:
Compounds with Aromatic Substituents on the Boron-Attached Phenyl Ring
Compounds with Aliphatic or Hybrid Substituents
| 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Aliphatic chain (4-MeO-butyl) | Not reported | N/A | Hydrophobic chain improves solubility in non-polar solvents. | | | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Ethynyl | Not reported | N/A | Ethynyl group enables click chemistry applications. | |
Key Findings and Implications
Steric hindrance from 3,5-dimethyl groups (target) may reduce reactivity in sterically demanding catalytic systems but improve stability .
Physical Properties :
- Chloro-substituted derivatives (e.g., target) are more likely to exhibit higher melting points than liquid analogs like 2-(3-chlorophenyl)-dioxaborolane .
- Aromatic protons in 3,5-dimethyl-substituted compounds resonate upfield (δ ~6.8) compared to electron-deficient systems (δ >7.0) .
Applications :
Preparation Methods
Grignard Reagent-Mediated Boronation
A widely adopted strategy for synthesizing arylboronic esters involves the reaction of aryl Grignard reagents with borate esters. This method, exemplified in the preparation of 2-(4-chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be adapted for the target compound.
Procedure :
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Formation of Aryl Grignard Reagent :
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Begin with 4-((4-chlorobenzyl)oxy)-3,5-dimethylbromobenzene as the aryl halide substrate.
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React with isopropylmagnesium chloride (2.0 M in THF) at −10°C to generate the corresponding Grignard intermediate.
-
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Quenching with Borate Ester :
Key Observations :
-
Challenges : Competing proto-deboronation and homocoupling require strict temperature control (−10°C to 0°C).
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Purification : Column chromatography (ethyl acetate/hexane) or distillation under reduced pressure (108°C at 23 mmHg).
Mechanistic Considerations
Transmetallation in Grignard-Based Approaches
The Grignard reagent (ArMgX) reacts with the borate ester via a two-step process:
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Nucleophilic Attack : The aryl magnesium bromide displaces the isopropoxy group in 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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Protonolysis : Quenching with aqueous HCl liberates the boronic acid, which cyclizes with pinacol to form the dioxaborolane ring.
Side Reactions :
Palladium-Catalyzed Cycle in Miyaura Borylation
The catalytic cycle involves:
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Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.
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Transmetallation : Boryl group transfer from the diboron reagent to Pd.
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Reductive Elimination : Release of the arylboronic ester and Pd⁰ regeneration.
Critical Parameters :
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Base Selection : KOAc neutralizes HX byproducts, preventing catalyst poisoning.
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Ligand Effects : Bulky ligands (e.g., dppf) enhance stability of Pd intermediates.
Process Optimization and Scalability
Solvent and Temperature Screening
| Parameter | Grignard Method | Miyaura Method |
|---|---|---|
| Solvent | THF | Dioxane |
| Temperature | −10°C → RT | 80°C |
| Reaction Time | 2–4 h | 12–24 h |
| Yield | 62–72% | 70–85% (estimated) |
Findings :
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THF’s low boiling point (−10°C) facilitates Grignard stability but limits scalability.
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Dioxane’s high boiling point (101°C) enables reflux conditions for Miyaura borylation.
Purification Techniques
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Distillation : Effective for boronic esters with volatility (e.g., 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at 108°C/23 mmHg).
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Chromatography : Silica gel (70–230 mesh) with ethyl acetate/hexane gradients isolates non-volatile products.
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Recrystallization : Limited utility due to the oily nature of most pinacol boronate esters.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Table 1. Comparative Reaction Optimization
Q. Table 2. Safety and Hazard Classification
| Hazard Type | Code | Mitigation Strategy |
|---|---|---|
| Skin Irritation | H315 | Nitrile gloves, lab coat |
| Eye Damage | H319 | Safety goggles |
| Aquatic Toxicity | H400 | Neutralization before disposal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
